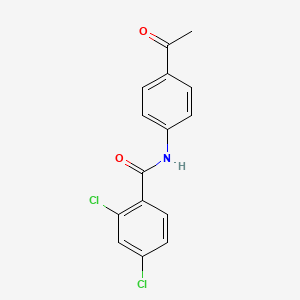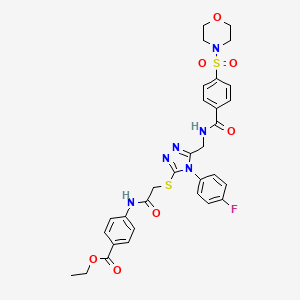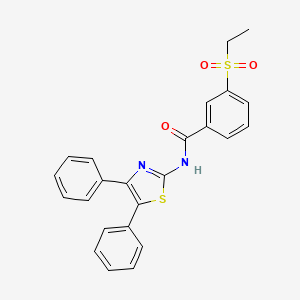![molecular formula C20H17F3N2O4S B2737002 ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate CAS No. 308300-10-9](/img/structure/B2737002.png)
ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reaction with Ethyl Chloroacetate: : Undergoes alkylation using ethyl chloroacetate in the presence of a base like potassium carbonate.
Acylation to Form the Final Product
Reaction Conditions: : Acylation using acetic anhydride at room temperature.
Industrial Production Methods
While the described synthesis is effective for lab-scale production, industrial-scale methods often involve optimized reaction conditions to enhance yield and reduce cost. Key techniques include:
Continuous Flow Synthesis: : To increase efficiency.
Catalysis: : Utilizing catalysts to lower reaction temperatures and enhance product formation.
Purification: : Employing crystallization and chromatographic techniques to ensure high purity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate, a multi-step chemical synthesis process is employed:
Initial Formation of the Benzothiazine Core
Starting Materials: : Thiourea, 2-aminobenzoic acid, and trifluoromethyl ketone.
Reaction Conditions: : Refluxing in ethanol in the presence of a base such as sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like potassium permanganate to form corresponding sulfoxides and sulfones.
Reduction: : Reduction with lithium aluminum hydride results in the formation of alcohol derivatives.
Substitution: : Electrophilic substitution reactions, particularly with halogens or nitration, due to its aromatic nature.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, aqueous sulfuric acid.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated or nitrated benzothiazine derivatives.
Scientific Research Applications
Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is extensively researched in various fields:
Chemistry: : As a reagent and intermediate in synthetic organic chemistry.
Biology: : Studied for its potential enzyme inhibition and protein binding properties.
Medicine: : Investigated for its antimicrobial, anti-inflammatory, and potential anticancer activities.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptor proteins.
Pathways Involved: : Inhibition of enzyme activity by binding to active sites, disruption of cellular metabolic pathways leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate is unique due to its trifluoromethyl group and benzothiazine core, which distinguish it from other similar compounds.
Similar Compounds
Ethyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate: : Lacks the trifluoromethyl group.
2-[2-(3-oxo-6-methyl-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoic acid: : Contains a methyl group instead of a trifluoromethyl group.
Ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]amido}benzoate: : Structural isomer with minor differences in attachment points.
This compound’s unique structure gives it distinct bioactive properties, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
ethyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c1-2-29-19(28)12-5-3-4-6-13(12)24-17(26)10-16-18(27)25-14-9-11(20(21,22)23)7-8-15(14)30-16/h3-9,16H,2,10H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFVLXXINALMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B2736919.png)
![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2736920.png)

![2-[1-(2-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2736928.png)


![3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one](/img/structure/B2736934.png)


![8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2736937.png)
![N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2736938.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2736941.png)

